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Introduction

The heat treatment of milk, a critical step for ensuring microbiological safety and extending
shelf life, induces various chemical changes. One such change is the isomerization of lactose
into its keto-analog, lactulose, and its C-4 epimer, epilactose. The presence and concentration
of epilactose can serve as a valuable indicator of the intensity of the heat treatment applied to
milk. This application note provides detailed protocols and methodologies for the detection and
guantification of epilactose in heat-treated milk, intended for researchers, scientists, and
professionals in drug development and food science.

Epilactose (4-O-3-D-galactopyranosyl-D-mannopyranose) is formed from lactose through the
Lobry de Bruyn-Alberda van Ekenstein transformation, a base-catalyzed enolization and
subsequent rearrangement.[1][2] Its detection in milk can help distinguish between different
heat treatments, such as pasteurization, ultra-high temperature (UHT) processing, and in-
container sterilization.[2] Accurate quantification of epilactose is challenging due to the high
background of lactose and the presence of other structurally similar carbohydrates.[1] This
document outlines several robust chromatographic techniques for this purpose.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the
guantification of epilactose and related compounds in milk.
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Limit of Limit of
Method Analyte Detection Quantification Reference
(LOD) (LOQ)
Dual HPLC- _
Epilactose 4.73 mg/L - [1]
UV/ELSD
Dual HPLC-
Lactose 3.32 mg/L - [1]
UV/ELSD
Dual HPLC-
Lactulose 139 mg/L - [1]
UV/ELSD
HPLC-RI Lactulose 0.013 mg/mL 0.028 mg/mL [3]
22.68 £ 8.10 75.61 +27.01
HILIC-RID Lactulose [3]
mg/L mg/L
UPC2-MS Lactulose 0.75 mg/L 2.5 mg/L [4]

Experimental Protocols

Protocol 1: Dual High-Performance Liquid
Chromatography (HPLC) with UV and Evaporative Light
Scattering Detection (ELSD)

This method utilizes a dual HPLC system to simultaneously quantify lactose, lactulose, and
epilactose in milk samples.[1]

1. Sample Preparation: Pre-column Derivatization

e This protocol involves a pre-column derivatization step, which is essential for the detection of
lactose and epilactose using a UV detector. The specifics of the derivatization reagent and
reaction conditions should be optimized based on the available literature. A common method
is reductive amination.

2. Chromatographic Systems

o System 1 (for Lactose and Epilactose):
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o Column: C18 column.[1]
o Mobile Phase: An ion-pair reagent in an appropriate buffer.

o Detector: UV Detector.[1]

e System 2 (for Lactulose):

o Column: Trimodal stationary phase column (offering hydrophilic interaction, anion- and
cation-exchange properties).[1]

o Mobile Phase: Acetonitrile/ammonium formate buffer.[1]
o Detector: Evaporative Light Scattering Detector (ELSD).[1]
3. Method Validation

e The method should be validated for linearity, precision, and recovery to ensure accurate
quantification.[1]

Protocol 2: Hydrophilic Interaction Liquid
Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like sugars.
1. Sample Preparation: Protein Precipitation

» A Carrez precipitation is a common method to remove proteins and fat from the milk sample,
which can interfere with the chromatographic analysis.[3]

2. Chromatographic Conditions

e Column: A polymer-based amino HILIC column, such as the Shodex VG-50 4E (4.6 mm ID x
250 mm, 5 ym).[5]

+ Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical starting condition is
75/20/5 (v/viv) acetonitrile/methanol/water.[5]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/290963142_Quantification_of_Lactulose_and_Epilactose_in_the_Presence_of_Lactose_in_Milk_using_a_dual_HPLC_analysis
https://www.researchgate.net/publication/257764190_HPLC_Determination_of_Lactulose_in_Heat_Treated_Milk
https://www.chromatographyonline.com/view/separation-lactulose-and-epilactose
https://www.chromatographyonline.com/view/separation-lactulose-and-epilactose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Flow Rate: 1.0 mL/min.[5]

Column Temperature: 40 °C.[5]

Detector: Refractive Index (RI) detector.[5]

Injection Volume: 5 pL.[5]

Protocol 3: lon Chromatography

lon chromatography with pulsed amperometric detection (PAD) is a highly sensitive method for
carbohydrate analysis.

1. Sample Preparation

» Milk samples should be deproteinized and defatted. This can be achieved through
centrifugation and filtration.

2. Chromatographic Conditions

¢ Principle: This method separates carbohydrates as their borate complexes by anion
exchange chromatography.[6]

o Buffer Systems: Two optimized buffer systems are used to achieve reliable qualitative and
quantitative determination of lactulose and epilactose, even in the presence of large
amounts of lactose.[6] The specific compositions of these buffers would need to be obtained
from the referenced literature.

Visualizations
Formation of Epilactose and Lactulose from Lactose

The following diagram illustrates the Lobry de Bruyn-Alberda van Ekenstein transformation,
which describes the isomerization of lactose to lactulose and epilactose under the influence of
heat and alkaline conditions.
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Caption: Isomerization of lactose to epilactose and lactulose.

General Experimental Workflow for Epilactose Detection

The diagram below outlines the typical workflow for the analysis of epilactose in milk samples
using chromatographic techniques.
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Caption: Workflow for epilactose analysis in milk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Detecting Epilactose in Heat-Treated Milk: An
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123685#techniques-for-detecting-epilactose-in-heat-
treated-milk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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